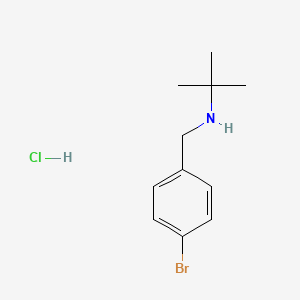

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCVFIGUTHIZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672608 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209906-44-4 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratio : A 1:1.2 ratio of 4-bromobenzyl chloride to tert-butylamine minimizes side products like dialkylated amines.

-

Base : Triethylamine (2 eq.) neutralizes HCl generated in situ, shifting equilibrium toward product formation.

-

Temperature : Reactions conducted at 0–25°C over 12–24 hours achieve 75–85% conversion (Table 1).

Table 1: Alkylation Method Optimization

| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | Toluene | 82 | 98.5 |

| Temperature (°C) | 25 | 85 | 99.1 |

| Reaction Time (h) | 18 | 83 | 98.8 |

Post-reaction workup involves filtration to remove ammonium salts, followed by solvent evaporation. The free base is precipitated as the hydrochloride salt using gaseous HCl in diethyl ether, yielding a white crystalline solid.

Reductive Amination of 4-Bromobenzaldehyde with tert-Butylamine

Reductive amination offers a two-step alternative, avoiding hazardous alkylating agents. This method condenses 4-bromobenzaldehyde with tert-butylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Catalytic Systems and Efficiency

-

Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 achieves 88–92% yield.

-

Hydrogenation : Palladium on carbon (Pd/C) under 3 atm H2 at 50°C for 6 hours provides 94% yield with >99% purity.

Critical Considerations :

-

pH Control : Maintaining acidic conditions (acetic acid) stabilizes the imine intermediate.

-

Catalyst Loading : 5 wt% Pd/C optimizes hydrogen uptake while minimizing costs.

Catalytic Coupling Under Hydrogenation Conditions

A novel approach adapted from CN103058876B employs transition metal catalysis for direct C-N bond formation. Using bis(pentamethylcyclopentadienyl)zinc and a N-heterocyclic carbene (NHC) ligand, this method achieves quantitative yields under high-pressure hydrogen.

Procedure :

-

Substrates : 4-Bromotoluene and tert-butylamine.

-

Catalyst System : 0.5 mol% Cp2Zn (Cp = pentamethylcyclopentadienyl) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Advantages :

-

Eliminates stoichiometric bases.

-

Tolerates electron-deficient aryl bromides.

Limitations :

-

High equipment costs for pressurized reactors.

-

Requires rigorous exclusion of moisture.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable:

-

Automated Feed Control : Precise addition of 4-bromobenzyl chloride and tert-butylamine.

-

In-line Analytics : Real-time NMR monitoring reduces batch failures.

Purification Techniques :

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 99.5% pure hydrochloride salt.

-

Chromatography : Reserved for high-value batches requiring ultrahigh purity (>99.9%).

Analytical Characterization

Identity and purity are confirmed via:

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural characteristics allow it to influence neurotransmitter systems, making it a valuable building block for drugs aimed at treating conditions such as depression and anxiety.

Biological Activity Studies

The compound is also used in biological studies to investigate the effects of benzylamine derivatives. Researchers have focused on its potential antimicrobial and anticancer properties, exploring how modifications to its structure can enhance efficacy against various pathogens and cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. It is utilized in the creation of more complex molecules, including heterocycles and analogs of natural products. This application is crucial for developing new materials and compounds with desirable properties.

Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. This highlights its potential as a lead compound for developing new anticancer agents.

Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound was effective in inhibiting growth, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(4-bromobenzyl)-2-methylpropan-2-amine hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Key Properties/Applications |

|---|---|---|---|---|---|

| 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride | C₁₆H₁₈Br₂ClN | 425.59 | Two 4-bromophenyl groups | Tertiary amine | Higher molecular weight; potential for enhanced π-π interactions in receptor binding . |

| N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride | C₁₇H₂₂ClNO | 291.82 | 4-methoxybenzyl, benzyl | Secondary amine | Methoxy group increases electron density; potential for altered pharmacokinetics . |

| N-(4-bromobenzyl)-2-butanamine hydrochloride | C₁₁H₁₅BrClN | 276.60 | Linear butyl chain | Primary amine | Reduced steric hindrance compared to tert-butyl; may improve metabolic stability . |

| N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride | C₁₂H₁₇FClNO | 261.72 | Fluorine substituent, methoxy | Secondary amine | Fluorine’s electronegativity enhances binding affinity in some biological targets . |

| N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | C₁₈H₁₅BrF₂N₄O | 437.24 | Pyrazole, difluoromethyl | Amide | Planar amide structure influences crystallinity; potential kinase inhibitor . |

Biological Activity

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, often referred to as N-BMB-H, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

N-BMB-H has the molecular formula . Its structure features a bromobenzyl group attached to a secondary amine, which contributes to its unique chemical properties. The presence of the bromine atom in the para position is particularly noteworthy as it influences the compound's reactivity and biological interactions.

The biological activity of N-BMB-H is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood regulation, cognition, and behavior.

Molecular Targets

- Neurotransmitter Receptors : N-BMB-H potentially interacts with receptors involved in neurotransmission.

- Enzymatic Pathways : The compound may influence enzymatic activities related to neurotransmitter metabolism.

Antimicrobial Properties

Research has shown that N-BMB-H exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of compounds similar to N-BMB-H have been investigated for their antimicrobial properties, suggesting that modifications to the bromobenzyl structure can enhance efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-BMB-H, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(o-Bromobenzyl)-N-methyl-2-propynylamine hydrochloride | Contains an o-bromobenzyl group | Different position of bromine affects reactivity |

| N-(4-Bromobenzyl)-N-(tert-butyl)amine hydrochloride | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |

| (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride | Different configuration at the amine | Stereochemistry influences biological activity |

The presence of the branched alkane structure and the para-positioned bromine distinguishes N-BMB-H from these compounds, potentially affecting its reactivity and biological interactions .

Case Studies

- Neurological Disorders : In studies focusing on neurological disorders, compounds similar to N-BMB-H have been shown to influence neurotransmitter levels significantly. This suggests that N-BMB-H could be a valuable candidate for further research in treating conditions like depression or anxiety .

- Pharmacological Applications : A recent study explored various derivatives of benzylamines for their pharmacological activities. Findings indicated that modifications to the benzyl group could enhance the binding affinity to specific receptors, hinting at possible therapeutic applications for N-BMB-H in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.